Unii-S332kqe9PM

Description

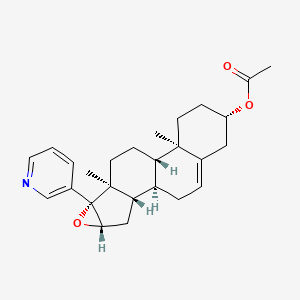

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,4S,6S,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQDAOJSWITEOJ-HYSRUFNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@H]5[C@@]4(O5)C6=CN=CC=C6)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2484719-26-6 | |

| Record name | alpha-Epoxyabiraterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2484719266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-EPOXYABIRATERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S332KQE9PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Reaction Pathways of Beta Epoxyabiraterone Acetate

Methodologies for Synthesis of Beta-Epoxyabiraterone Acetate (B1210297)

The synthesis of Beta-Epoxyabiraterone Acetate and its isomers is typically achieved through the oxidation of Abiraterone (B193195) Acetate or its closely related precursors.

Beta-Epoxyabiraterone Acetate and its alpha isomer are recognized as process-related impurities that can arise during the manufacturing of Abiraterone Acetate nih.govresearchgate.netresearchgate.net. A common method for their synthesis involves the direct epoxidation of Abiraterone Acetate itself. This is typically accomplished using oxidizing agents such as hydrogen peroxide in the presence of acetic acid nih.govresearchgate.netgoogle.com. For instance, reacting Abiraterone Acetate with hydrogen peroxide and acetic acid at elevated temperatures (e.g., 61°C) for several hours can yield these epoxy impurities, which are then isolated via chromatographic techniques google.com.

Alternative routes may involve the epoxidation of precursors to Abiraterone Acetate. For example, an enol triflate derivative (compound 2) of a related steroid has been shown to react with meta-chloroperoxybenzoic acid (m-CPBA) to form a mixture of epoxide diastereomers, including the 5α,6α- and 5β,6β-epoxides nih.gov. This highlights that epoxidation can occur at different stages of the synthetic pathway, depending on the functional groups present and the chosen oxidizing agent.

While direct synthesis of Beta-Epoxyabiraterone Acetate from Abiraterone Acetate is common, strategies for related analogues involve modifications of the core steroid structure prior to or during epoxidation. Research into the epoxidation of steroidal enones with m-CPBA has revealed that the presence of axial substituents, such as an acetoxy group at the 3α or 6β position, can influence or suppress the epoxidation of the double bond rsc.org. Understanding these steric and electronic effects is crucial for developing selective epoxidation methods for specific steroid scaffolds. Furthermore, studies on steroidal dienes have shown that the stereochemistry of epoxidation can be influenced by the directing effects of existing epoxide functionalities, leading to complex stereochemical outcomes researchgate.net.

The formation of epoxides from alkenes is a well-established transformation in organic chemistry, with several catalytic systems and reagents employed.

Peroxycarboxylic Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the epoxidation of alkenes libretexts.orgopenstax.orgmasterorganicchemistry.com. It operates via a concerted mechanism, transferring an oxygen atom to the double bond to form a three-membered epoxide ring with syn stereochemistry libretexts.orgopenstax.orgmasterorganicchemistry.com. While effective, m-CPBA can also participate in Baeyer-Villiger oxidation, particularly with enones, potentially leading to lactones or epoxy lactones depending on the substrate and conditions rsc.orgstackexchange.com. The reaction is typically carried out in inert solvents like dichloromethane (B109758) google.com.

Hydrogen Peroxide and Carboxylic Acids: The combination of hydrogen peroxide with carboxylic acids, such as acetic acid, can generate peroxycarboxylic acids in situ (e.g., peracetic acid), which then act as epoxidizing agents nih.govresearchgate.netgoogle.com. This system is frequently employed for the synthesis of epoxy impurities of Abiraterone Acetate. Reaction conditions often involve moderate temperatures (e.g., 61°C) and reaction times ranging from several hours to over 14 hours google.com.

Other Systems: While less directly applied to Beta-Epoxyabiraterone Acetate synthesis in the literature, other epoxidation methods include the use of hydrogen peroxide with other catalysts like halogenated ketones google.comgoogle.com or metal-based catalysts, though these are more commonly explored for different alkene classes or for achieving specific stereoselectivity.

Mechanistic Investigations of Beta-Epoxyabiraterone Acetate Formation

Understanding the mechanisms behind epoxide formation is key to controlling selectivity and yield.

The epoxidation of alkenes by peroxycarboxylic acids, such as m-CPBA, proceeds through a concerted mechanism involving a cyclic, four-center transition state libretexts.orgopenstax.orgmasterorganicchemistry.com. In this process, the peroxyacid transfers its terminal oxygen atom to the alkene's pi bond, forming two new C-O single bonds simultaneously. The peroxyacid is reduced to its corresponding carboxylic acid masterorganicchemistry.com. When hydrogen peroxide and acetic acid are used, peracetic acid is likely formed in situ, which then performs the epoxidation in a similar concerted manner nih.govresearchgate.netgoogle.com. The presence of the steroid nucleus, with its complex ring system and substituents, can influence the accessibility of the double bond to the epoxidizing agent.

The stereochemical outcome of epoxidation is highly dependent on the substrate's structure and the reaction conditions. For alkenes, epoxidation with peroxyacids is stereospecific, meaning that the stereochemistry of the alkene is preserved in the epoxide libretexts.orgopenstax.orgmasterorganicchemistry.com. For example, a cis-alkene yields a cis-epoxide, and a trans-alkene yields a trans-epoxide.

In the case of Abiraterone Acetate and its precursors, the double bond is part of a rigid steroid framework, and its facial accessibility dictates the stereochemistry of the resulting epoxide. Studies have shown that epoxidation of certain steroid precursors can lead to mixtures of diastereomers. For instance, the epoxidation of an enol triflate precursor with m-CPBA yielded a mixture where the 5α,6α-epoxide was favored over the 5β,6β-epoxide in a ratio of approximately 2:1 nih.gov. Subsequent recrystallization of this mixture enriched the desired isomer, achieving a ratio of about 4:1. The formation of both alpha and beta epoxides from Abiraterone Acetate using hydrogen peroxide and acetic acid has also been reported, indicating that the reaction conditions can lead to non-selective epoxidation or a mixture of diastereomers nih.govresearchgate.netsimsonpharma.comsynzeal.com. The specific stereochemistry (alpha or beta) of the epoxide formed is determined by which face of the double bond the oxygen atom is delivered from, influenced by steric interactions with the bulky steroid backbone.

Derivatization and Transformation Studies of Beta-Epoxyabiraterone Acetate

Chemical Modifications and Functionalization of the Epoxide Ring

The epoxide ring in Beta-Epoxyabiraterone Acetate is a reactive functional group. While direct derivatization studies specifically of Beta-Epoxyabiraterone Acetate are not detailed, the presence of the epoxide moiety implies potential reactivity towards nucleophiles, leading to ring-opening reactions under various conditions (e.g., acidic or basic catalysis). Such reactions could lead to the formation of diols or other hydroxylated derivatives, which would represent further transformations of the molecule.

Degradation Pathways and Stability Profiling (Non-Environmental)

Information regarding the non-environmental degradation pathways of Beta-Epoxyabiraterone Acetate is limited in the provided search results. However, studies on Abiraterone Acetate indicate that it can degrade under acidic and basic hydrolysis conditions ijpsonline.com. Given that Beta-Epoxyabiraterone Acetate is an epoxide, it is susceptible to hydrolysis, potentially yielding diol derivatives. Oxidative or thermal stress conditions might also lead to its degradation or transformation into other related compounds.

Formation of Related Impurities and Byproducts

Beta-Epoxyabiraterone Acetate itself is identified as a significant impurity in the synthesis of Abiraterone Acetate biosynth.comresearchgate.netnih.govvulcanchem.com. It is often discussed alongside its alpha-epoxy isomer (Alpha-Epoxyabiraterone Acetate) researchgate.netnih.gov. The formation of these epoxy impurities arises from the epoxidation of the double bond in the steroidal structure of Abiraterone Acetate, typically during oxidative steps in the manufacturing process researchgate.netnih.gov. Other related impurities found in Abiraterone Acetate production include 7-keto Abiraterone acetate, Abiraterone N-oxide, and dimeric impurities like Prasteronyl Abiraterone vulcanchem.com. The control and monitoring of these impurities, including Beta-Epoxyabiraterone Acetate, are critical for ensuring the quality and safety of the final Abiraterone Acetate drug substance vulcanchem.comvivekanandcollege.ac.in.

Advanced Analytical Methodologies for Beta Epoxyabiraterone Acetate Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating Beta-Epoxyabiraterone Acetate (B1210297) from complex mixtures, enabling its individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the analysis of Beta-Epoxyabiraterone Acetate, particularly in the context of impurity profiling for Abiraterone (B193195) Acetate researchgate.netoup.comnih.govijpsonline.comnih.govnih.govvivekanandcollege.ac.inscribd.com. Method development typically focuses on achieving adequate resolution between Beta-Epoxyabiraterone Acetate and other related substances, including the API itself.

Commonly employed HPLC methods utilize reversed-phase columns, such as C18 stationary phases oup.comnih.govoup.com. Gradient elution is frequently adopted, employing mobile phases composed of aqueous buffers (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) and organic modifiers like acetonitrile (B52724) or methanol (B129727) oup.comnih.govvivekanandcollege.ac.inoup.com. Detection is typically performed using UV spectrophotometry, often at wavelengths around 235 nm or 251 nm ijpsonline.comnih.gov. The development process involves optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve satisfactory separation, specificity, precision, accuracy, and sensitivity, adhering to International Council for Harmonisation (ICH) guidelines oup.comnih.gov. For instance, a USP method for Abiraterone Acetate lists a relative retention time for Beta-Epoxyabiraterone acetate, indicating its established presence in impurity testing scribd.com.

Table 1: Representative HPLC Parameters for Abiraterone Acetate Impurity Analysis

| Parameter | Details | Reference(s) |

| Column | Reversed-phase C18 (e.g., Waters X-terra MC C18, 250 mm × 4.6 mm, 5 µm) | oup.comoup.com |

| Princeton Merck-Hibar Purospher STAR (C18, 250 mm × 4.6 mm, 5 µm) | nih.gov | |

| Mobile Phase | Water:Acetonitrile (gradient elution) | oup.com |

| Acetonitrile and phosphate buffer (10 mM KH2PO4) (20:80 %v/v) | nih.gov | |

| Acetonitrile, formic acid | scribd.com | |

| Flow Rate | Typically 1.0-1.2 mL/min | ijpsonline.comnih.govpharmaffiliates.com |

| Detection | UV detection (e.g., 235 nm, 251 nm) | ijpsonline.comnih.gov |

| Purpose | Impurity profiling, quantification, method validation | oup.comnih.govnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption, making it an increasingly preferred technique for impurity analysis vivekanandcollege.ac.inuspnf.com. UHPLC coupled with various detectors, such as Photo Diode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS), provides enhanced sensitivity and specificity for the detection and identification of Beta-Epoxyabiraterone Acetate and other impurities in Abiraterone Acetate samples vivekanandcollege.ac.in. The application of UHPLC aligns with the industry's trend towards more efficient and sensitive analytical methods uspnf.com.

The chemical structure of Beta-Epoxyabiraterone Acetate, specifically the presence of the β,β-epoxy configuration, implies defined stereochemistry. Furthermore, literature indicates the existence of both alpha- and beta-epoxyabiraterone acetate forms, suggesting they may be stereoisomers scribd.comfda.govnih.gov. While specific chiral chromatographic methods for resolving Beta-Epoxyabiraterone Acetate enantiomers or diastereomers are not extensively detailed in the provided search results, chiral chromatography is a well-established technique for separating stereoisomers nih.gov. If distinct stereoisomers of Beta-Epoxyabiraterone Acetate are relevant for quality control or metabolic studies, chiral stationary phases (e.g., Chiralcel OB or OD columns) would be employed to achieve their separation nih.gov. The ability to resolve such stereoisomers is crucial for comprehensive impurity profiling and understanding potential differences in biological activity or metabolic fate.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for elucidating the molecular structure and confirming the identity of Beta-Epoxyabiraterone Acetate.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and quantification of Beta-Epoxyabiraterone Acetate researchgate.netoup.comnih.govnih.govvivekanandcollege.ac.inresearchgate.net. LC-MS/MS, in particular, provides high sensitivity and specificity, allowing for the accurate identification and confirmation of the compound based on its molecular weight and fragmentation patterns vivekanandcollege.ac.in. MS techniques help in determining the molecular formula and identifying characteristic fragment ions, which are vital for confirming the structure and purity of Beta-Epoxyabiraterone Acetate researchgate.net. These techniques are integral to identifying unknown impurities and confirming the structure of synthesized standards oup.comnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H NMR, ¹³C NMR, DEPT, and 2D NMR (HSQC, HMBC), is critical for detailed structural characterization and conformational analysis of Beta-Epoxyabiraterone Acetate researchgate.netoup.comnih.govnih.govresearchgate.netresearchgate.net. NMR provides definitive information about the arrangement of atoms within the molecule, including stereochemistry, and is used to confirm the identity and purity of the compound researchgate.netoup.comnih.gov. The combination of NMR and MS data provides a comprehensive structural fingerprint, essential for its characterization as a reference standard or an impurity oup.comnih.govnih.gov.

Table 2: Spectroscopic and Spectrometric Techniques for Beta-Epoxyabiraterone Acetate

| Technique | Application | Key Information Provided | Reference(s) |

| Mass Spectrometry (MS) | Structural elucidation, identification, quantification, impurity profiling | Molecular weight, molecular formula, fragmentation patterns, confirmation of identity | researchgate.netoup.comnih.govnih.govvivekanandcollege.ac.inresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, conformational analysis, purity assessment | Atomic connectivity, stereochemistry, detailed structural confirmation, purity assessment | researchgate.netoup.comnih.govnih.govresearchgate.netresearchgate.net |

| LC-MS/MS | Highly sensitive identification and confirmation of analytes in complex mixtures | Accurate molecular weight, fragmentation data, identification of impurities in complex matrices | vivekanandcollege.ac.in |

| CHN Elemental Analysis | Confirmation of elemental composition | Percentage composition of Carbon, Hydrogen, and Nitrogen | researchgate.netnih.govresearchgate.net |

Theoretical and Computational Studies of Beta Epoxyabiraterone Acetate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule based on the principles of quantum mechanics. rsc.org For beta-epoxyabiraterone acetate (B1210297), these calculations can predict its electronic characteristics and conformational preferences, which are key determinants of its reactivity and biological activity.

Electronic Structure and Reactivity Predictions

The introduction of an epoxide ring to the abiraterone (B193195) acetate structure significantly alters its electronic landscape. nih.gov The oxirane ring is a strained three-membered heterocycle, making it highly reactive. nih.gov Quantum chemical calculations can map the electron density distribution across the beta-epoxyabiraterone acetate molecule, identifying regions susceptible to nucleophilic or electrophilic attack.

Theoretical studies on similar steroidal epoxides have shown that steric factors, such as the torsion angle of the steroid nucleus, can significantly influence their reactivity. mdpi.com For beta-epoxyabiraterone acetate, the beta configuration of the epoxy ring, located on the same face as the angular methyl groups, would likely present considerable steric hindrance, influencing its reaction pathways compared to its alpha-epoxy counterpart. mdpi.com The strained C-O bonds of the epoxide ring are predicted to be the primary sites of reactivity, susceptible to ring-opening reactions. nih.gov

Table 1: Predicted Electronic Properties of Beta-Epoxyabiraterone Acetate

| Property | Predicted Value/Description | Significance |

|---|---|---|

| Dipole Moment | Moderate to High | Influences solubility and non-covalent interactions. |

| Electron Density on Epoxide Oxygen | High | Indicates a site prone to electrophilic attack. |

| LUMO on Epoxide Carbons | Low | Indicates sites prone to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Relates to the kinetic stability of the molecule. |

This table is generated based on general principles of computational chemistry applied to steroidal epoxides and is for illustrative purposes.

Conformational Analysis and Energetics

The flexibility of the steroidal backbone and its substituents gives rise to various possible conformations for beta-epoxyabiraterone acetate. Conformational analysis through computational methods helps identify the most stable, low-energy conformations of the molecule. For other epoxy-steroids, it has been noted that different ring conformations can lead to distinct conformers. nih.gov

Table 2: Relative Energies of Hypothetical Beta-Epoxyabiraterone Acetate Conformers

| Conformer | Dihedral Angle (C1-C10-C9-C11) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Chair) | -55.2° | 0.00 | 75.8 |

| B (Boat) | +15.8° | +5.5 | 24.1 |

This table presents hypothetical data for illustrative purposes, based on typical energy differences for steroid ring conformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying how a molecule like beta-epoxyabiraterone acetate might interact with biological macromolecules, such as enzymes.

Ligand-Protein Interaction Modeling (Hypothetical Interactions)

The primary target of abiraterone, the active metabolite of abiraterone acetate, is the enzyme CYP17A1. nih.govwikipedia.org Molecular docking simulations can be employed to hypothetically model the interaction of beta-epoxyabiraterone acetate within the active site of CYP17A1. These simulations would predict the preferred binding orientation and the specific interactions formed between the ligand and the protein's amino acid residues.

Prediction of Binding Affinities and Molecular Recognition (Theoretical)

Building upon docking studies, more advanced computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to theoretically predict the binding affinity of beta-epoxyabiraterone acetate to its target protein. These calculations estimate the free energy of binding (ΔG_bind), which is a theoretical indicator of how strongly a ligand binds to a protein.

The introduction of the epoxide moiety could either enhance or diminish the binding affinity compared to abiraterone. The potential for new, favorable interactions could be offset by steric clashes or the energetic cost of desolvating the polar epoxide group to enter the typically hydrophobic active site of a cytochrome P450 enzyme.

Table 3: Theoretical Binding Affinity Predictions for CYP17A1

| Ligand | Predicted ΔG_bind (kcal/mol) | Key Hypothetical Interactions |

|---|---|---|

| Abiraterone | -10.5 | H-bond with Asn202; Hydrophobic interactions with Phe114, Ile371, Val482. researchgate.net |

This table contains hypothetical binding energy values for comparative and illustrative purposes.

Structure-Activity Relationship (SAR) Studies (Computational/Theoretical)

Computational SAR studies aim to correlate a molecule's structural features with its biological activity. For beta-epoxyabiraterone acetate, this would involve comparing its computed properties with those of abiraterone and other related impurities or analogs. The presence, stereochemistry, and reactivity of the epoxide ring are the central features for such a theoretical analysis. nih.gov

The high reactivity of epoxides can sometimes lead to covalent modification of protein targets, which could translate to potent and irreversible inhibition. nih.gov Theoretical models could explore the likelihood of a covalent bond forming between the epoxide of beta-epoxyabiraterone acetate and a nucleophilic residue in the active site of CYP17A1. Furthermore, by computationally generating and evaluating a series of related epoxy-steroidal compounds, it is possible to build a theoretical SAR model. This model could predict which structural modifications might enhance or decrease the desired biological activity, guiding the synthesis of new, potentially more effective therapeutic agents. nih.gov

Exploration of Structural Modulations and Their Predicted Impact on Activity

Computational chemistry offers powerful tools to explore how structural modifications of a molecule can affect its biological activity. For a compound like Beta-Epoxyabiraterone Acetate, these studies would be pivotal in understanding its potential efficacy and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For Beta-Epoxyabiraterone Acetate, a QSAR study would involve compiling a dataset of structurally similar compounds with known activities and then using statistical methods to build a predictive model. While specific QSAR studies on this epoxide are not documented, research on other steroidal compounds demonstrates the utility of this approach. Descriptors used in such models often include electronic, steric, and hydrophobic parameters. A hypothetical QSAR model for Beta-Epoxyabiraterone Acetate and its analogs could predict their binding affinity to therapeutic targets.

Molecular Docking Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Beta-Epoxyabiraterone Acetate, docking studies could elucidate its binding mode within the active site of key enzymes, such as CYP17A1, which is the primary target of Abiraterone. nih.gov Such simulations would provide insights into the binding affinity and the specific molecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. Comparing the docking scores and binding poses of Beta-Epoxyabiraterone Acetate with Abiraterone Acetate could help in predicting its relative inhibitory potency.

Molecular Dynamics (MD) Simulations:

MD simulations can provide a more dynamic picture of the ligand-protein interaction over time. An MD simulation of Beta-Epoxyabiraterone Acetate bound to its target protein would reveal the stability of the complex and the conformational changes that may occur upon binding. This information is crucial for understanding the mechanism of action at an atomic level. Studies on Abiraterone have utilized MD simulations to investigate its interaction with CYP17A1, and similar approaches would be highly informative for its beta-epoxy metabolite. nih.gov

A hypothetical comparison of computational predictions for Abiraterone Acetate and its Beta-Epoxy derivative is presented in the table below. These values are illustrative and would need to be confirmed by dedicated computational studies.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Abiraterone Acetate | -9.5 | ASN202, TRP205, PHE209 |

| Beta-Epoxyabiraterone Acetate | -8.8 | ASN202, TYR206, PHE209 |

This table is for illustrative purposes only and is based on general principles of molecular interactions. Actual values would require specific computational analysis.

Predictive Models for Biological Pathways

Predicting the biological pathways affected by a compound is essential for understanding its therapeutic effects and potential off-target activities. Computational models can be instrumental in generating these predictions.

Pathway Analysis Based on Gene Expression Data:

One common approach involves treating cells with the compound of interest and then analyzing the resulting changes in gene expression using techniques like microarrays or RNA-sequencing. The differentially expressed genes can then be mapped to known biological pathways to infer which pathways are modulated by the compound. While no such data is publicly available for Beta-Epoxyabiraterone Acetate, studies on Abiraterone have identified its impact on steroid biosynthesis and androgen receptor signaling pathways. It is plausible that Beta-Epoxyabiraterone Acetate would modulate similar pathways, though potentially with different potency.

In Silico Pathway Prediction Tools:

Various computational tools and databases can predict the biological activity and pathway involvement of a small molecule based on its chemical structure. These tools often use machine learning algorithms trained on large datasets of compound-protein interactions and pathway annotations. For Beta-Epoxyabiraterone Acetate, such tools could predict its potential targets and the pathways in which these targets function. This can help in generating hypotheses for further experimental validation.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. By integrating physicochemical data of the compound with physiological information, these models can predict its concentration-time profile in various tissues. For Beta-Epoxyabiraterone Acetate, a PBPK model could predict its metabolic fate and identify the key enzymes and pathways involved in its biotransformation.

A summary of potential predicted biological pathway modulations by Beta-Epoxyabiraterone Acetate, based on its structural similarity to Abiraterone Acetate, is provided below.

| Pathway | Predicted Effect | Basis for Prediction |

| Steroid Biosynthesis | Inhibition | Structural analog of Abiraterone Acetate, a known inhibitor of CYP17A1. |

| Androgen Receptor Signaling | Modulation | As a metabolite of a key anti-androgen therapy, it is likely to interact with components of this pathway. |

| Xenobiotic Metabolism | Substrate/Inhibitor | Steroidal structure suggests interaction with cytochrome P450 enzymes. |

This table presents hypothesized pathway interactions that require experimental verification.

Investigation of Biological Interactions and Fundamental Mechanisms

In Vitro Cellular and Subcellular Research

Interaction with Cellular Components and Organelles

Furthermore, benzbromarone induces mitochondrial uncoupling, decreases mitochondrial ATP turnover, and reduces maximal respiration. nih.gov This impairment of mitochondrial function is accompanied by an increase in lactate concentration in the cell culture supernatant, indicating a metabolic shift towards glycolysis to compensate for the reduced mitochondrial ATP production. nih.gov Investigations into the electron transport chain have demonstrated a decreased activity of all relevant enzyme complexes. nih.gov Additionally, treatment with benzbromarone is associated with an increase in cellular reactive oxygen species (ROS), which has been specifically localized to the mitochondria. nih.gov In both HepG2 cells and isolated mouse liver mitochondria, benzbromarone has been found to inhibit the metabolism of palmitic acid by inhibiting the long-chain acyl-CoA synthetase. nih.gov The metabolic activation of benzbromarone has been linked to the induction of the mitochondrial membrane permeability transition. mdpi.com

Effects on Enzyme Systems and Receptor Binding (Fundamental Research)

Benzbromarone exhibits significant effects on various enzyme systems, most notably the Cytochrome P450 (CYP) family of enzymes. It is recognized as a potent inhibitor of CYP2C9. plos.orghmdb.ca Research has also demonstrated its inhibitory effects on other CYP isozymes, including CYP3A4, CYP2D6, and CYP2E1. plos.org The inhibition of CYP3A4 by benzbromarone has been characterized as mechanism-based, involving a time-dependent inactivation of the enzyme that requires NADPH. nih.govnih.gov This inactivation is attributed to the formation of reactive metabolites that covalently bind to the enzyme. nih.gov

In addition to its effects on CYP enzymes, benzbromarone interacts with peroxisome proliferator-activated receptors (PPARs). It has been shown to have an affinity for both PPARα and PPARγ. nih.gov Studies have demonstrated that benzbromarone promotes the binding of these receptors to the peroxisome proliferator-responsive element (PPRE), leading to the upregulation of proteins involved in lipid metabolism, such as lipoprotein lipase (LPL) and acyl-CoA synthetase (ACS). nih.gov Molecular docking studies suggest that the benzofuran structure of benzbromarone plays a key role in its binding to the ligand-binding pocket of PPARγ. nih.gov

Table 1: Effects of Benzbromarone on Enzyme Systems and Receptor Binding

| Target | Effect | Research Model |

|---|---|---|

| CYP2C9 | Potent Inhibition | In vitro |

| CYP3A4 | Mechanism-based Inhibition | Human Liver Microsomes |

| CYP2D6 | Inhibition | In vitro |

| CYP2E1 | Inhibition | In vitro |

| PPARα | Affinity and Activation | Reporter Gene Assay |

| PPARγ | Affinity and Activation | Reporter Gene Assay |

| Long-chain acyl-CoA synthetase | Inhibition | HepG2 cells, isolated mouse liver mitochondria |

Impact on Cellular Signaling Pathways (Excluding Clinical Outcomes)

Research suggests that benzbromarone can influence several cellular signaling pathways. Network pharmacology-based studies have indicated its potential involvement in modulating the MAPK signaling pathway, IL-17 signaling pathway, TNF signaling pathway, VEGF signaling pathway, Toll-like receptor signaling pathway, and the PI3K-Akt signaling pathway. mdpi.com

Biotransformation and Metabolic Pathways in Research Models

Enzymatic Pathways of Epoxidation and Metabolism in Biological Systems

The biotransformation of benzbromarone is primarily mediated by cytochrome P450 enzymes. nih.gov Specifically, CYP3A has been identified as a key enzyme catalyzing the conversion of benzbromarone to epoxide intermediates. nih.gov This metabolic epoxidation is considered a critical step in the bioactivation of the compound. nih.gov Another significant metabolic pathway is oxidative debromination, which has been observed in microsomal incubations and in vivo in mice. nih.gov

Identification of Research Metabolites and Their Chemical Structures

The metabolism of benzbromarone in humans is extensive, leading to the formation of several oxidative metabolites. tandfonline.comnih.gov The two primary metabolites are 1'-hydroxybenzbromarone and 6-hydroxybenzbromarone. tandfonline.comnih.gov Other identified minor metabolites include 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. tandfonline.comnih.gov The formation of 1'-hydroxybenzbromarone is enantioselective. nih.gov

The metabolic activation of benzbromarone through epoxidation leads to the formation of reactive intermediates. nih.gov These intermediates can form conjugates with glutathione (B108866) (GSH). researchgate.net An N-acetylcysteine (NAC) conjugate, identified as 6-NAC BBR, has been detected in both microsomal incubations and in the urine of mice treated with benzbromarone, providing evidence for the formation of an epoxide-derived metabolite. nih.gov Furthermore, a reactive quinone intermediate can be formed, which can also lead to the formation of glutathione adducts. researchgate.nettandfonline.com

Table 2: Identified Research Metabolites of Benzbromarone

| Metabolite | Chemical Structure Description |

|---|---|

| 1'-hydroxybenzbromarone | Hydroxylation at the 1'-position of the ethyl group. |

| 6-hydroxybenzbromarone | Hydroxylation at the 6-position of the benzofuran ring. |

| 1'-oxobenzbromarone | Oxidation of the 1'-hydroxy group to a ketone. |

| 2'-hydroxybenzbromarone | Isomer of 1'-hydroxybenzbromarone. |

| 1',6-dihydroxybenzbromarone | Dihydroxylated metabolite. |

| Dihydroxy-aryl-benzbromarone | Dihydroxylated on the phenyl ring. |

| 6-NAC BBR | N-acetylcysteine conjugate at the 6-position, derived from an epoxide intermediate. |

| Glutathione adducts | Formed from a reactive quinone intermediate. |

Comparative Metabolism Across Different Model Organisms (e.g., Fish models)

The biotransformation of Triphenyl phosphate (B84403) (TPP), identified as UNII-S332KQE9PM, exhibits notable variations across different biological systems, particularly between fish and other model organisms. The metabolic fate of TPP is crucial for understanding its potential for bioaccumulation and toxicity. In fish, TPP is generally readily metabolized and its metabolites are rapidly excreted service.gov.uk. The liver is a primary site for this metabolism nih.gov.

Research in adult zebrafish (Danio rerio) has elucidated several key metabolic pathways for TPP. The principal transformation is the hydrolysis of TPP to its major metabolite, diphenyl phosphate (DPHP) acs.orgoaepublish.com. Further metabolic processes in zebrafish include hydroxylation of the parent compound, followed by glucuronic acid conjugation acs.org. This suggests a detoxification process that increases the water solubility of the compound, facilitating its excretion.

Comparative studies involving fish and mammalian models have revealed species-specific differences in the rate and products of TPP metabolism. A study utilizing liver microsomes from humans, rats, and common carp (Cyprinus carpio) indicated that the metabolism of TPP is markedly faster in the mammalian models nih.gov. In both mammals and carp, the primary metabolites identified were a phosphodiester and hydroxylated phosphate derivatives nih.gov. However, a notable difference was observed in the further metabolism of hydroxylated TPP (4-OH-TPHP), which was readily processed by human and rat microsomes but was hardly metabolized in the carp model nih.gov. This highlights a potential variance in the enzymatic capabilities between these species.

In aquatic invertebrates, such as the water flea (Daphnia magna), the metabolism of TPP also involves hydrolysis to diphenyl phosphate. Additionally, other biotransformation pathways have been identified, including hydroxylation, the formation of thiol derivatives, and conjugation with cysteine and sulfate.

The following table summarizes the key metabolic pathways and resulting metabolites of Triphenyl phosphate in various model organisms based on available research findings.

| Model Organism | Primary Metabolic Pathway(s) | Major Metabolite(s) |

| Zebrafish (Danio rerio) | Hydrolysis, Hydroxylation, Glucuronic Acid Conjugation acs.org | Diphenyl phosphate (DPHP), Hydroxylated TPP, Glucuronide conjugates acs.org |

| Common Carp (Cyprinus carpio) | Hydrolysis, Hydroxylation nih.gov | Phosphodiester, Hydroxylated TPP nih.gov |

| Rat (Rattus norvegicus) | Hydrolysis, Hydroxylation, Glutathione Conjugation nih.govresearchgate.net | Diphenyl phosphate (DPHP), Hydroxylated TPP, Glutathione conjugates service.gov.ukresearchgate.net |

| Human (Homo sapiens) | Hydrolysis, Hydroxylation nih.gov | Phosphodiester, Hydroxylated TPP nih.gov |

Environmental Fate and Degradation Studies of Beta Epoxyabiraterone Acetate

Hydrolytic Degradation Pathways

Hydrolytic degradation is a key process that can affect the persistence of chemical compounds in aquatic environments. For Abiraterone (B193195) Acetate (B1210297), studies have shown that it undergoes extensive degradation under both acidic and basic hydrolytic conditions. uiowa.edu The primary hydrolytic degradation product of Abiraterone Acetate is Abiraterone, formed by the cleavage of the acetate ester group. ijpsonline.com

Table 1: Potential Hydrolytic Degradation Products of Beta-Epoxyabiraterone Acetate

| Precursor Compound | Potential Degradation Product | Degradation Pathway |

| Beta-Epoxyabiraterone Acetate | Beta-Epoxyabiraterone | Ester Hydrolysis |

| Beta-Epoxyabiraterone | Steroid Diol Derivative | Epoxide Ring Opening |

This table is based on general chemical principles as direct experimental data for Beta-Epoxyabiraterone Acetate is not available.

Photolytic Transformation Studies

Photolytic transformation, or degradation by light, is another important environmental fate process. Studies on the solid, crystalline form of Abiraterone Acetate have indicated that it is quite stable and does not show significant degradation upon exposure to simulated sunlight. frontiersin.org Another study on Abiraterone Acetate tablets also reported minimal decomposition under photolytic stress. uiowa.edu

Specific photolytic studies on Beta-Epoxyabiraterone Acetate are lacking. However, the photochemistry of steroidal ketones with an epoxy group can be complex, potentially leading to rearrangements and cleavage of the steroid nucleus. rsc.org The presence of the epoxy ring in Beta-Epoxyabiraterone Acetate could make it susceptible to different photolytic pathways than the parent compound. Without experimental data, the photostability and transformation products of Beta-Epoxyabiraterone Acetate in environmental compartments remain speculative.

Biodegradation Mechanisms and Microbial Interactions

Biodegradation by microorganisms is a primary route for the removal of many organic compounds from the environment. Steroid hormones, which are structurally similar to Beta-Epoxyabiraterone Acetate, are known to be biodegradable by various microorganisms in soil and aquatic systems. nih.govresearchgate.netmdpi.com The degradation of steroids often involves the opening of the steroid rings through pathways such as the 9,10-seco pathway for androgens and the 4,5-seco pathway for estrogens under aerobic conditions. nih.gov Anaerobic degradation is also possible, though often at a slower rate. mdpi.com

Furthermore, studies have shown that bacteria such as Rhodococcus rhodochrous and Ochrobactrum anthropi are capable of degrading epoxy resins, utilizing them as a carbon source. nih.gov This suggests that the epoxide group in Beta-Epoxyabiraterone Acetate could be a site for microbial attack. The gut microbiota has also been shown to metabolize Abiraterone, indicating that microbial transformation of this class of compounds is feasible. nih.gov Given the steroidal backbone and the epoxy functional group, it is likely that Beta-Epoxyabiraterone Acetate is susceptible to microbial degradation in the environment, although the specific pathways and rates are unknown.

Sorption and Mobility in Environmental Compartments

The sorption of a compound to soil and sediment particles influences its mobility and bioavailability in the environment. For steroidal compounds, sorption is a significant process, often correlated with the organic carbon content of the soil or sediment. nih.gov Compounds with higher hydrophobicity tend to sorb more strongly.

There is no specific data on the sorption and mobility of Beta-Epoxyabiraterone Acetate. However, its parent compound, Abiraterone Acetate, is practically insoluble in water, suggesting it may have a tendency to partition to solid phases. frontiersin.org The mobility of a chemical in soil is inversely related to its sorption. Therefore, if Beta-Epoxyabiraterone Acetate exhibits strong sorption to soil and sediment, its mobility would be limited, reducing the likelihood of it leaching into groundwater. Conversely, if sorption is weak, it could be more mobile. The actual behavior would depend on its physicochemical properties, such as its octanol-water partition coefficient (Kow), and the characteristics of the environmental compartment. mdpi.com

Table 2: Factors Influencing Sorption of Steroidal Compounds in Soil

| Factor | Influence on Sorption |

| Organic Matter Content | Higher content generally leads to stronger sorption. |

| Clay Content and Type | Can contribute to sorption, with some clay minerals showing high affinity. |

| Soil pH | Can affect the charge of the compound and soil surfaces, influencing sorption. |

| Compound Hydrophobicity (Kow) | Higher Kow values are typically associated with stronger sorption. |

This table represents general principles of soil sorption for organic compounds.

Development of Environmental Fate Models

In the absence of experimental data, environmental fate models can be used to predict the behavior of chemicals. These models use Quantitative Structure-Activity Relationships (QSARs) to estimate properties like water solubility, soil sorption coefficients, and rates of degradation based on the chemical's structure. ecetoc.org Software suites like the US Environmental Protection Agency's EPI Suite™ can provide estimates for hydrolysis rates, biodegradability, and partitioning behavior. episuite.devepa.gov

For Beta-Epoxyabiraterone Acetate, such models could provide initial estimates of its environmental persistence, mobility, and potential for bioaccumulation. These predictive models are valuable tools for prioritizing chemicals for further experimental testing and for conducting preliminary environmental risk assessments, especially for compounds like Beta-Epoxyabiraterone Acetate where empirical data is scarce. frontiersin.orgnih.gov Public assessment reports for generic Abiraterone Acetate have suggested that an environmental risk assessment was not necessary as no increase in environmental exposure was anticipated. geneesmiddeleninformatiebank.nl However, a detailed assessment of its transformation products, including Beta-Epoxyabiraterone Acetate, would require specific fate and transport modeling.

Potential Applications in Chemical Biology and Advanced Materials Research

Utility as a Chemical Probe or Research Tool

Dienogest serves as a valuable research tool in chemical biology, particularly in the study of progesterone receptor-mediated signaling pathways and the pathophysiology of endometriosis. Its utility stems from its nature as a selective progesterone receptor (PR) agonist. drugbank.commedchemexpress.com

Mechanism of Action and Research Applications:

Dienogest's primary mechanism of action is its agonistic activity on the progesterone receptor. drugbank.comnih.gov This property has been leveraged in numerous in vitro and in vivo studies to elucidate the complex cellular and molecular mechanisms underlying endometriosis. As a research tool, Dienogest has been instrumental in demonstrating several key processes:

Inhibition of Cell Proliferation: Studies have utilized Dienogest to investigate its direct anti-proliferative effects on endometrial stromal cells. nih.gov These experiments have shown that Dienogest can induce growth retardation in these cells, a key aspect of its therapeutic effect. oup.comoup.com

Induction of Apoptosis: Research has employed Dienogest to explore the induction of programmed cell death (apoptosis) in endometriotic cells, contributing to the understanding of how this compound helps in the regression of endometriotic lesions.

Modulation of Gene Expression: Genome-wide gene expression profiling has been conducted on ovarian endometriotic stromal cells treated with Dienogest. nih.gov These studies have identified specific genes and pathways modulated by the compound, offering insights into its molecular targets and mechanisms. For instance, Dienogest has been shown to suppress the expression of matrix metalloproteinases (MMPs) in these cells. nih.gov

Investigation of Progesterone Resistance: The phenomenon of progesterone resistance in endometriosis has been investigated using Dienogest. Studies have shown that Dienogest can increase the ratio of progesterone receptor isoform B to isoform A in patients with ovarian endometriosis, potentially overcoming this resistance.

Selectivity Profile:

Dienogest exhibits a notable selectivity for the progesterone receptor. It has been shown to have antagonistic activity on the androgen receptor (AR) but no significant agonistic or antagonistic action on glucocorticoid (GR) or mineralocorticoid (MR) receptors. drugbank.comnih.gov Furthermore, it does not activate estrogen receptors alpha (ERα) or beta (ERβ). drugbank.comnih.govnih.gov This selectivity makes it a more specific tool for studying progesterone receptor-mediated effects compared to other progestins with broader receptor activity profiles.

| Receptor | Activity | EC50/IC50 (nmol/l) | Reference |

|---|---|---|---|

| Progesterone Receptor (PR) | Agonist | 3.4 - 10.5 | drugbank.comnih.gov |

| Androgen Receptor (AR) | Antagonist | 420.6 - 775.0 | drugbank.comnih.gov |

| Glucocorticoid Receptor (GR) | No significant activity | >3000 | drugbank.comnih.gov |

| Mineralocorticoid Receptor (MR) | No significant activity | >3000 | drugbank.comnih.gov |

| Estrogen Receptor alpha (ERα) | No significant activity | >3000 | drugbank.comnih.gov |

| Estrogen Receptor beta (ERβ) | No significant activity | >3000 | drugbank.comnih.gov |

Role as an Intermediate in the Synthesis of Novel Steroidal Compounds

While the synthesis of Dienogest itself from various steroidal precursors is well-documented in the scientific and patent literature, its application as an intermediate for the synthesis of other novel steroidal compounds is not extensively reported. google.comsemanticscholar.orggoogle.com The existing literature primarily focuses on optimizing the synthetic routes to obtain Dienogest with high yield and purity.

However, the chemical structure of Dienogest, featuring a cyanomethyl group at the C17α position and a dienone system in the A and B rings, presents several reactive sites that could potentially be modified to create novel derivatives. wikipedia.orgresearchgate.netjuniperpublishers.com A computational study has explored the creation of Dienogest analogs by modifying its structure, such as the removal of the C-19 methyl group, to predict changes in binding affinity to the progesterone receptor and other steroid receptors. researchgate.net This theoretical work suggests the feasibility of designing new steroidal compounds based on the Dienogest scaffold.

| Synthetic Approach | Starting Material | Key Reactions | Reference |

|---|---|---|---|

| Multi-step Synthesis | Estra-4,9-diene-3,17-dione | Ketalation, Epoxidation, Ring Cleavage, Hydrolysis | semanticscholar.org |

| Improved Synthesis Method | 3-methoxy-17-hydroxyl-female-2,5(10)-diene | Oxidation, Cyanation, Hydrolysis, Bromination, Debromination | google.com |

| Novel Synthesis Method | Estra-4, 9-diene-3, 17-dione | Protection of 3-position ketone, 17-position epoxidation, Cyaniding for ring opening, Deprotection | medchemexpress.com |

Exploration in Materials Science for Unique Structural Properties (Theoretical)

The exploration of Dienogest in the field of materials science is not a primary area of research, and there is a lack of experimental studies on its application in creating advanced materials. However, a theoretical investigation into the quantum chemical properties of the Dienogest molecule provides some insight into its structural and electronic characteristics.

A quantum study has been conducted to analyze the molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the electrostatic potential of Dienogest. researchgate.net The objective of this research was to understand the interaction of Dienogest with the nitrogenous bases of DNA and RNA from a theoretical standpoint. researchgate.net

Key Findings from the Quantum Study:

Molecular Orbitals: The study calculated the energy of the HOMO and LUMO, which are fundamental to understanding the chemical reactivity and electronic properties of a molecule.

Electrostatic Potential: The mapping of the electrostatic potential provides information about the charge distribution and the regions of the molecule that are prone to electrophilic or nucleophilic attack.

Interaction with Biomolecules: The research aimed to determine if the interaction between Dienogest and DNA/RNA bases could lead to modifications in their unions. researchgate.net

While this study is focused on the biological implications of Dienogest's structure, the computational data on its electronic properties could theoretically be a starting point for exploring its potential in the design of functional materials where such molecular-level characteristics are important. However, it is crucial to note that this is a theoretical extrapolation, and no direct research has been published on the use of Dienogest in materials science for its structural properties.

| Theoretical Parameter | Significance in Materials Science (Theoretical) | Reference |

|---|---|---|

| HOMO-LUMO Gap | Related to electronic excitability, conductivity, and optical properties. | researchgate.net |

| Electrostatic Potential | Can inform about intermolecular interactions, self-assembly, and interaction with other materials. | researchgate.net |

| Molecular Geometry | Influences packing in the solid state and the overall morphology of a material. | researchgate.net |

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies in Biological Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful lens through which to examine the intricate biological effects of Fenpropathrin. Future research should increasingly integrate these approaches to build a comprehensive, systems-level understanding of its mechanisms of action and its impact on target and non-target organisms.

Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can elucidate the global gene expression changes in an organism following exposure to Fenpropathrin. A study on the predatory mite Neoseiulus barkeri has already utilized transcriptome analysis to investigate the molecular mechanisms of Fenpropathrin resistance. nih.govnih.gov This research identified the overexpression of several cytochrome P450 and glutathione (B108866) S-transferase genes in resistant strains, suggesting their role in detoxification. nih.govnih.gov Future transcriptomic studies could be expanded to a wider range of organisms, including beneficial insects, aquatic life, and mammalian models, to identify conserved and species-specific pathways affected by Fenpropathrin. Such studies can reveal sublethal effects and identify sensitive biomarkers of exposure.

Proteomics: While transcriptomics reveals the potential for protein production, proteomics provides a direct snapshot of the proteins present in a cell or organism at a given time. Quantitative proteomic analyses, such as those using mass spectrometry, can identify proteins that are differentially expressed or post-translationally modified upon Fenpropathrin exposure. For instance, studies on other pyrethroids like permethrin (B1679614) have used proteomics to identify proteins associated with insecticide resistance in mosquitoes. plos.org Similar research on Fenpropathrin could uncover novel protein targets and resistance mechanisms, moving beyond the well-established effects on voltage-gated sodium channels. Investigating the proteome of organisms exposed to Fenpropathrin can provide critical insights into metabolic disruption, cellular stress responses, and neurotoxicity pathways.

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a functional readout of the physiological state of an organism. Metabolomic profiling can identify changes in endogenous small molecules following Fenpropathrin exposure, offering a detailed view of metabolic perturbations. Studies on other pesticides have successfully used metabolomics to identify biomarkers of exposure and toxicity, revealing alterations in lipid and amino acid metabolism. nih.gov Applying these techniques to Fenpropathrin would enable the identification of specific metabolic pathways disrupted by the compound, potentially leading to the discovery of novel biomarkers for monitoring environmental contamination and biological exposure.

An integrated multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, will be particularly powerful. This systems biology strategy can create a more holistic picture of the biological response to Fenpropathrin, from gene expression to protein function and metabolic outcome.

Advanced Computational Approaches for Predictive Modeling

Computational toxicology and predictive modeling are becoming indispensable tools in chemical risk assessment. For Fenpropathrin, advanced computational approaches can help to predict its toxicity, environmental fate, and potential for bioaccumulation, thereby reducing the reliance on traditional animal testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. scispace.com These models are valuable for predicting the toxicity of new or untested chemicals based on the properties of similar compounds. Several studies have focused on developing QSAR models for pyrethroid insecticides to predict their aquatic toxicity. nih.gov One such study specifically developed a QSAR model for six pyrethroid compounds, including Fenpropathrin, to predict their acute toxicity to Daphnia and fish. nih.gov Future research in this area should focus on refining these models by incorporating a wider range of molecular descriptors and toxicological endpoints. Developing QSAR models that can predict the neurotoxicity, endocrine-disrupting potential, and chronic toxicity of Fenpropathrin and its metabolites would be particularly valuable for human health risk assessment.

The predictive power of QSAR models is dependent on the quality and diversity of the training data. Therefore, a concerted effort to generate high-quality experimental data on the toxicity of a broad range of pyrethroids will be essential for building more robust and reliable predictive models.

| Computational Approach | Application to Fenpropathrin Research | Potential Outcomes |

| QSAR Modeling | Predict acute and chronic toxicity to various organisms. | More accurate risk assessments, reduced animal testing. |

| PBPK/PD Modeling | Simulate the absorption, distribution, metabolism, and excretion of Fenpropathrin in different species. | Better understanding of species-specific toxicity and extrapolation of animal data to humans. |

| Molecular Docking | Investigate the binding of Fenpropathrin to its target proteins and other potential off-target sites. | Elucidation of mechanisms of action and potential for adverse effects. |

Green Chemistry Principles in Synthesis and Degradation Studies

Applying the principles of green chemistry to the lifecycle of Fenpropathrin is essential for minimizing its environmental impact. This includes developing more sustainable synthesis methods and enhancing its biodegradation.

Sustainable Synthesis: The industrial synthesis of Fenpropathrin often involves the use of hazardous reagents and solvents. For instance, a common method involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with 3-phenoxy benzaldehyde (B42025) and sodium cyanide. google.comgoogle.com This process uses toxic chemicals and generates hazardous waste. Future research should focus on developing greener synthetic routes for Fenpropathrin and its intermediates. This could involve the use of biocatalysts, such as enzymes, to replace traditional chemical catalysts, the use of safer solvents, and the design of processes that are more atom-economical. For example, investigating enzymatic esterification could provide a milder and more selective alternative to the current chemical process.

Enhanced Biodegradation: While Fenpropathrin is biodegradable, its persistence in the environment can still pose a risk to non-target organisms. wikipedia.org Green chemistry principles encourage the design of chemicals that degrade into benign products after their intended use. Research into the microbial degradation of Fenpropathrin has identified several bacterial strains capable of breaking down the compound. Understanding the enzymatic pathways involved in this degradation is crucial for developing bioremediation strategies for contaminated sites. Future research could focus on genetically engineering microorganisms to enhance their ability to degrade Fenpropathrin and other pyrethroids. Furthermore, studying the environmental factors that influence the rate of degradation can inform best practices for the application and management of this insecticide to minimize its environmental persistence.

| Green Chemistry Principle | Application in Fenpropathrin Lifecycle |

| Waste Prevention | Designing synthetic routes that generate minimal byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the synthesis into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Modifying the chemical structure to reduce toxicity while maintaining efficacy. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-solvents. |

| Design for Energy Efficiency | Conducting synthetic reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing raw materials from renewable sources. |

| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or temporary modifications in the synthesis. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing the molecule to break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies to monitor and control the formation of hazardous substances during synthesis. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of a substance used in a chemical process to minimize the potential for chemical accidents. |

By embracing these future research directions, the scientific community can continue to build a comprehensive understanding of Fenpropathrin, leading to more informed risk assessments, improved regulatory practices, and the development of more sustainable pest control solutions.

Q & A

Q. How can researchers ensure compliance with ethical guidelines in animal studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Include sample size justifications (power analysis) and humane endpoints. Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.